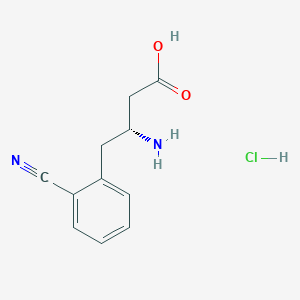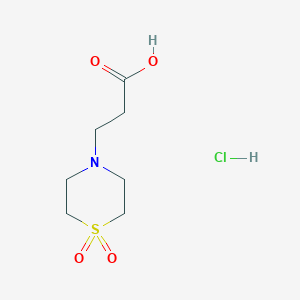
(R)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride” is a chemical compound with the molecular formula C10H10N2O2 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-cyanophenyl phenacyl ether involved the determination of its molecular and crystal structure through single crystal X-ray diffraction . Another study reported the synthesis of 2- (N- ( (2′- (2H-tetrazole-5-yl)- [1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid-based ester derivatives as a new class of angiotensin-II receptor antagonists .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as X-ray diffraction . For instance, the molecular and crystal structure of 2-cyanophenyl phenacyl ether was determined using single crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the Suzuki–Miyaura (SM) cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, has been used with organoboron reagents .Applications De Recherche Scientifique
1. Catalytic Protodeboronation of Pinacol Boronic Esters
- Summary of Application : This research focuses on the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis . The study presents a new approach to protodeboronation using a radical method .
- Results or Outcomes : The research successfully applied the protodeboronation method in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
2. Theoretical Study of Optoelectronic Properties
- Summary of Application : This research involves a theoretical study of the optoelectronic properties of the molecule 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid . This molecule is an important dye used in Dye-Sensitized Solar Cells (DSSC) .
- Methods of Application : The study uses Restricted Hartree-Fock (RHF) and Density Functional Theory (DFT) methods along with the 6-31+G** basis set to study the structural, optoelectronic, and thermodynamic properties of the molecule .
- Results or Outcomes : The study calculated several parameters such as dipole moment, average polarizability, first molecular hyperpolarizability, thermodynamic properties, vibrational frequencies, infrared and Raman spectra . The results indicate that the compound is a good candidate as nonlinear optical materials .
3. Selection of Boron Reagents for Suzuki–Miyaura Coupling
- Summary of Application : This research focuses on the selection of boron reagents for Suzuki–Miyaura coupling . The Suzuki–Miyaura coupling is a type of palladium-catalyzed cross coupling reaction, which is widely used in organic synthesis .
- Results or Outcomes : The research successfully applied the Suzuki–Miyaura coupling method in the synthesis of various organic compounds .
Safety And Hazards
The safety information for “®-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride” includes several hazard statements: H302+H312+H332, which indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Orientations Futures
The future directions for research on similar compounds could involve further exploration of their potential applications. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, could be further optimized for use with a variety of organoboron reagents .
Propriétés
IUPAC Name |
(3R)-3-amino-4-(2-cyanophenyl)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c12-7-9-4-2-1-3-8(9)5-10(13)6-11(14)15;/h1-4,10H,5-6,13H2,(H,14,15);1H/t10-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGYFQMRAJZGBQ-HNCPQSOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)N)C#N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](CC(=O)O)N)C#N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647468 |
Source


|
| Record name | (3R)-3-Amino-4-(2-cyanophenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride | |
CAS RN |
269726-79-6 |
Source


|
| Record name | (3R)-3-Amino-4-(2-cyanophenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














